molecular formula C15H14O2 B11930918 Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 51924-83-5

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B11930918
CAS No.: 51924-83-5
M. Wt: 226.27 g/mol
InChI Key: UKDLGNUAFAIABY-UHFFFAOYSA-N
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Description

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a phenol group and a methoxyphenyl group connected through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(methoxymethyl): Similar structure but with a methoxymethyl group instead of an ethenyl linkage.

    Phenol, 2-methoxy-4-(1-propenyl): Contains a propenyl group instead of an ethenyl linkage.

Uniqueness

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

51924-83-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3

InChI Key

UKDLGNUAFAIABY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

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